molecular formula C18H18O2 B13650819 (1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene

(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene

Cat. No.: B13650819
M. Wt: 266.3 g/mol
InChI Key: OTJAKIZOANJRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of two methoxyphenyl groups attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene can be achieved through several methods. One common approach involves the Wittig-Horner reaction, where allylphosphonate reacts with aromatic aldehydes under specific conditions to yield the desired diene . Another method includes the coupling reaction of allyl bromide with suitable reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds, saturated derivatives, and various substituted products depending on the reaction conditions and reagents used.

Scientific Research Applications

(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene is unique due to its specific substitution pattern with methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-methoxy-4-[4-(4-methoxyphenyl)buta-1,3-dienyl]benzene

InChI

InChI=1S/C18H18O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3-14H,1-2H3

InChI Key

OTJAKIZOANJRSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)OC

Origin of Product

United States

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